N-Ethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O2S. It is characterized by the presence of a pyridine ring substituted with an ethyl group and a sulfonamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with ethylamine. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane at low temperatures (around 4°C) for several hours . The general reaction scheme is as follows:
Pyridine-3-sulfonyl chloride+Ethylamine→this compound
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group or the sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-Ethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-N-ethylpyridine-3-sulfonamide: A brominated derivative with similar structural features.
Sulfonimidates: Compounds with a similar sulfonamide group but different substituents.
Uniqueness: N-Ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a sulfonamide group at the 3-position of the pyridine ring differentiates it from other sulfonamide derivatives.
Biological Activity
N-Ethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethyl group and a sulfonamide functional group. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 174.21 g/mol. The sulfonamide group is known for its ability to form hydrogen bonds, which plays a crucial role in its interaction with biological targets.
The biological activity of this compound can be attributed to its role as an inhibitor of various enzymes and receptors. Notably, it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , which is implicated in several signaling pathways critical for cell proliferation and survival.
Key Pathways Affected:
- RAS/RAF/MEK/ERK Pathway : Inhibition leads to reduced cell proliferation.
- PI3K/AKT/mTOR Pathway : Affects cell survival and growth.
Pharmacokinetics
This compound is expected to exhibit favorable pharmacokinetic properties:
- Absorption : Well absorbed after oral administration.
- Distribution : Widely distributed throughout the body.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Eliminated via bile and urine.
Biological Activity
The compound has demonstrated various biological activities, including:
- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antibacterial properties by inhibiting folate synthesis in bacteria. This mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, essential for folate production .
- Antitumor Potential : By inhibiting EGFR, this compound has shown promise in reducing tumor growth and inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
Properties
IUPAC Name |
N-ethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLNORLLKQJBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649578 |
Source
|
Record name | N-Ethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4810-40-6 |
Source
|
Record name | N-Ethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.